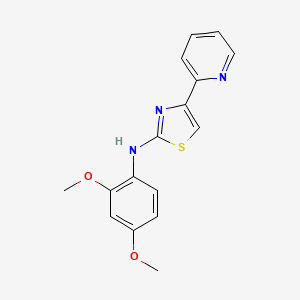![molecular formula C15H19ClN4O5S B6238560 5-[({4-[(5-chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-5-methylimidazolidine-2,4-dione CAS No. 459814-48-3](/img/new.no-structure.jpg)
5-[({4-[(5-chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[({4-[(5-chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-5-methylimidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure and potential applications in various scientific fields. With a combination of piperidine, pyridine, sulfonyl, and imidazolidine rings, it presents a fascinating subject for exploration in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[({4-[(5-chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions, often starting with commercially available precursors. A common route might include the following steps:
Formation of the chloropyridine intermediate: : Reacting 5-chloropyridine with appropriate reagents to introduce the oxy group.
Piperidine coupling: : The intermediate is then coupled with piperidine under specific conditions to form the piperidine-pyridine structure.
Sulfonylation: : Introducing the sulfonyl group through a sulfonylation reaction, possibly using sulfonyl chlorides.
Imidazolidine ring closure: : Final cyclization to form the imidazolidine-2,4-dione ring.
Industrial Production Methods: In an industrial context, the production of this compound would leverage large-scale synthetic techniques, employing batch reactors and continuous flow systems to optimize yield and efficiency. Strict control over reaction conditions (temperature, pressure, catalysts) and purification steps (chromatography, recrystallization) is essential.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: : This compound may undergo oxidation to form sulfone derivatives, or reduction to yield less oxidized sulfonamide forms.
Substitution Reactions: : The chloropyridine moiety can participate in nucleophilic substitution, potentially replacing the chloro group with other substituents.
Hydrolysis: : The imidazolidine-2,4-dione ring is susceptible to hydrolytic cleavage under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or chromium trioxide in acetic acid.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Nucleophilic Substitution: : Sodium methoxide in methanol for O-alkylation reactions.
Hydrolysis: : Aqueous HCl or NaOH.
Major Products Formed:
Oxidation: : Formation of sulfone derivatives.
Reduction: : Production of sulfonamide variants.
Substitution: : Variously substituted pyridine and piperidine derivatives.
Hydrolysis: : Opening of the imidazolidine ring, leading to simpler carboxylic acid derivatives.
Applications De Recherche Scientifique
This compound holds promise in several research domains:
Chemistry: : As a reagent for studying sulfonyl and imidazolidine chemistry.
Biology: : Potential use in biochemical assays due to its structural features that can interact with biological macromolecules.
Medicine: : Investigated as a possible pharmaceutical intermediate for developing drugs targeting specific enzymes or receptors.
Industry: : Utilized in the synthesis of advanced materials with specific chemical properties, such as polymers and catalysts.
Mécanisme D'action
The specific mechanism by which 5-[({4-[(5-chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-5-methylimidazolidine-2,4-dione exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with molecular targets through its sulfonyl and imidazolidine groups. These interactions can modulate biological pathways, affecting cellular processes and biochemical reactions.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5-[({4-[(5-chloropyridin-2-yl)oxy]piperidin-1-yl}sulfonyl)methyl]-5-methylimidazolidine-2,4-dione stands out due to its unique combination of functional groups. Similar compounds include:
5-chloropyridine derivatives: : With varying functional groups attached to the pyridine ring, but lacking the sulfonyl and imidazolidine components.
Sulfonyl piperidines: : Compounds containing sulfonyl and piperidine moieties but missing the chloropyridine and imidazolidine rings.
Imidazolidine-2,4-dione derivatives: : Substances with the imidazolidine ring structure, yet without the chloropyridine and sulfonylpiperidine attachments.
This uniqueness makes this compound a valuable compound for specialized research and industrial applications.
Propriétés
Numéro CAS |
459814-48-3 |
|---|---|
Formule moléculaire |
C15H19ClN4O5S |
Poids moléculaire |
402.9 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



